molecular formula C16H19BrN2O4 B12308463 Boc-4-Bromo-DL-tryptophan

Boc-4-Bromo-DL-tryptophan

Cat. No.: B12308463
M. Wt: 383.24 g/mol
InChI Key: UUUDYYLEBDLPKD-UHFFFAOYSA-N
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Description

Boc-4-Bromo-DL-tryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a bromine atom at the 4-position of the indole ring and a tert-butyloxycarbonyl (Boc) protecting group on the amino group. This modification enhances the compound’s stability and makes it useful in various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-4-Bromo-DL-tryptophan typically involves the bromination of DL-tryptophan followed by the protection of the amino group with a Boc group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The Boc protection is usually carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Boc-4-Bromo-DL-tryptophan can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The compound can participate in peptide coupling reactions to form larger peptides or proteins.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling Reactions: Reagents like carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt) are used in peptide synthesis.

Major Products Formed

    Substitution Reactions: Products include various substituted tryptophan derivatives.

    Deprotection Reactions: The major product is 4-Bromo-DL-tryptophan.

    Coupling Reactions: Products include peptides and proteins containing the this compound residue.

Scientific Research Applications

Boc-4-Bromo-DL-tryptophan has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of protein structure and function, particularly in the design of protein analogs and inhibitors.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Boc-4-Bromo-DL-tryptophan depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides and proteins. The Boc group protects the amino group during synthesis and can be removed under acidic conditions to reveal the free amine, allowing further reactions or biological activity.

Comparison with Similar Compounds

Similar Compounds

    Boc-DL-tryptophan: Similar structure but without the bromine atom.

    4-Bromo-DL-tryptophan: Lacks the Boc protecting group.

    Boc-tryptophan: Lacks the bromine atom.

Uniqueness

Boc-4-Bromo-DL-tryptophan is unique due to the presence of both the Boc protecting group and the bromine atom. This combination provides enhanced stability and reactivity, making it a valuable compound in synthetic and research applications.

Properties

Molecular Formula

C16H19BrN2O4

Molecular Weight

383.24 g/mol

IUPAC Name

3-(4-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-11-6-4-5-10(17)13(9)11/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

UUUDYYLEBDLPKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C(=CC=C2)Br)C(=O)O

Origin of Product

United States

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